(R)-N-(4-(Piperidin-2-yl)phenyl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-[4-[(2R)-piperidin-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C13H18N2O/c1-10(16)15-12-7-5-11(6-8-12)13-4-2-3-9-14-13/h5-8,13-14H,2-4,9H2,1H3,(H,15,16)/t13-/m1/s1 |
InChI Key |
BDWZOPMIJLPUGZ-CYBMUJFWSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)[C@H]2CCCCN2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CCCCN2 |
Origin of Product |
United States |
Synthetic Methodologies and Enantioselective Strategies
Retrosynthetic Analysis of the (R)-N-(4-(Piperidin-2-yl)phenyl)acetamide Framework
A retrosynthetic analysis of the target molecule identifies two primary disconnection points that lead to plausible synthetic routes. The most logical disconnections are at the amide bond and the carbon-carbon bond linking the phenyl and piperidine (B6355638) rings.
Amide Bond Disconnection: This is the most straightforward approach, disconnecting the molecule into an acetyl group and the chiral amine, (R)-2-(4-aminophenyl)piperidine. This amine is the key chiral intermediate. The synthesis then hinges on the successful enantioselective preparation of this intermediate, which can be subsequently acylated.
Aryl-Piperidine C-C Bond Disconnection: A second strategy involves disconnecting the bond between the aromatic ring and the piperidine moiety. This leads to two key fragments: a suitably functionalized (R)-piperidine derivative and a 4-acetamidophenyl precursor, such as 4-bromo-N-phenylacetamide. These fragments would then be joined using a cross-coupling reaction.
This analysis highlights that the central challenge in the synthesis is the stereocontrolled formation of the (R)-2-substituted piperidine ring.
Enantioselective Synthesis of the (R)-Piperidin-2-yl Moiety
The piperidine ring is a ubiquitous structural motif in pharmaceuticals and natural products. mdpi.com Consequently, numerous methods have been developed for its enantioselective synthesis.
Chiral pool synthesis utilizes readily available, inexpensive, enantiomerically pure natural products as starting materials. For the synthesis of 2-substituted piperidines, amino acids such as L-lysine serve as excellent precursors. The inherent chirality of the starting material is transferred to the final product through a sequence of stereoconservative reactions. For instance, L-lysine can be cyclized and functionalized to yield the desired (R)-piperidine core, bypassing the need for asymmetric catalysis or chiral resolution.
Asymmetric catalysis offers a powerful and efficient method for establishing the stereocenter of the piperidine ring. A prominent strategy is the asymmetric hydrogenation of substituted pyridines. nih.gov This approach allows for the direct creation of the chiral center while simultaneously forming the saturated heterocyclic ring.
Recent advancements have focused on the use of transition metal catalysts with chiral ligands. For example, Iridium-catalyzed enantioselective hydrogenation of 2-alkyl N-benzylpyridinium salts has been developed, providing high levels of enantioselectivity. nih.gov Similarly, Rhodium-catalyzed asymmetric reductive Heck reactions can be used to form 3-substituted tetrahydropyridines, which are valuable precursors to enantioenriched piperidines. nih.govacs.org These catalytic systems offer broad functional group tolerance and can often be performed on a gram scale. nih.govacs.org
| Catalytic System | Substrate Type | Key Transformation | Typical Enantioselectivity (er) | Reference |
|---|---|---|---|---|
| Ir / MeO-BoQPhos | 2-Alkyl-N-benzylpyridinium salts | Asymmetric Hydrogenation | Up to 93:7 | nih.gov |
| Rh / Chiral Ligand | Phenyl pyridine-1(2H)-carboxylate & Arylboronic acids | Asymmetric Reductive Heck | High | nih.govacs.org |
| Chiral Copper(II) catalyst | Fluorosubstituted amines | Enantioselective Cyanidation / Cyclization | High | nih.gov |
Diastereoselective strategies are employed when a stereocenter is already present in a precursor molecule, which then directs the formation of a new stereocenter. This can be achieved through various methods, including:
Substrate-Controlled Reactions: The existing chiral center in a reactant influences the transition state of the reaction, favoring the formation of one diastereomer over the other.
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to an achiral substrate to guide a stereoselective transformation. Once the desired stereocenter is created, the auxiliary is removed. For example, chiral non-racemic bicyclic lactams can be formed from the cyclodehydration of achiral aryl-δ-oxoacids with (R)-phenylglycinol, which can then be converted to enantiopure 2-arylpiperidines. rsc.org
Multi-component Reactions: Recent developments have shown highly diastereoselective four-component syntheses of complex piperidin-2-one structures, where multiple stereocenters are formed in a single, highly controlled cascade reaction. researchgate.netresearchgate.net
These methods enable the efficient preparation of densely substituted piperidine derivatives with high levels of stereocontrol. nih.gov
Convergent and Linear Synthesis Pathways for the Full Scaffold
Once the chiral piperidine moiety is synthesized, it must be incorporated into the final this compound structure. This can be accomplished through either a convergent or a linear pathway. researchgate.net
The final step in a common synthetic route to the target compound is the formation of the amide bond. This is one of the most frequently performed reactions in medicinal chemistry. hepatochem.comrsc.org The standard method involves the condensation of a carboxylic acid (or its derivative) with an amine. hepatochem.com To facilitate this reaction, the carboxylic acid is typically activated using a coupling reagent. researchgate.net
A wide array of coupling reagents has been developed to promote efficient amide bond formation under mild conditions, minimizing side reactions and preserving stereochemical integrity. These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine nucleophile. hepatochem.com
| Reagent Class | Examples | Characteristics |
|---|---|---|
| Carbodiimides | DCC (dicyclohexylcarbodiimide), EDCI (or EDC), DIC (diisopropylcarbodiimide) | Widely used, effective. Byproducts can sometimes be difficult to remove. Often used with additives like HOBt or DMAP. researchgate.net |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Highly efficient, fast reaction times, low racemization. |
| Phosphonium Salts | BOP, PyBOP | Very effective, particularly for sterically hindered substrates. |
| Other | CDI (N,N'-Carbonyldiimidazole) | Forms a reactive acylimidazole intermediate; byproducts are gaseous or water-soluble. |
The choice of coupling reagent and reaction conditions is critical for achieving a high yield of the final product without compromising its purity.
Carbon-Carbon Coupling Reactions for Aryl-Piperidine Linkage
The formation of the C-C bond between the phenyl group and the piperidine ring at the C2 position is a critical step in the synthesis of N-(4-(Piperidin-2-yl)phenyl)acetamide. Transition metal-catalyzed cross-coupling reactions are powerful and versatile methods for creating such C(sp²)-C(sp³) bonds. Among these, the Negishi and Suzuki-Miyaura couplings are prominent strategies applicable to the synthesis of 2-arylpiperidines.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org For the synthesis of a 2-arylpiperidine core, this would typically involve the reaction of a 2-piperidylzinc reagent with a suitable aryl halide. A common route begins with N-Boc-piperidine, which undergoes deprotonation at the C2 position using a strong base like s-butyllithium (s-BuLi) in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA). The resulting organolithium species is then transmetalated with a zinc salt (e.g., ZnCl₂) to form the key organozinc intermediate. This intermediate is subsequently coupled with an aryl bromide (e.g., 1-bromo-4-nitrobenzene, which can be later converted to the acetamide (B32628) group) using a palladium catalyst and a suitable ligand, like tri-tert-butylphosphine. nih.gov This direct C-C bond formation provides an efficient route to the 2-arylpiperidine scaffold. nih.gov
Suzuki-Miyaura Coupling: This widely used reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. harvard.eduyoutube.com While less commonly reported for direct coupling at the C2 position of a saturated piperidine ring compared to the Negishi reaction, it remains a powerful tool for C-C bond formation. nih.govclaremont.edu The synthesis would require a 2-piperidylboronic acid or ester derivative to couple with the appropriate aryl halide. The development of stable organoboron reagents for saturated heterocycles, such as MIDA boronates, has expanded the scope of this reaction. harvard.edu
While the Buchwald-Hartwig amination is a key reaction for forming C-N bonds and is widely used for creating N-aryl piperidines, it is not applicable for the direct formation of the C-C aryl-piperidine linkage discussed here. nih.govtandfonline.comnih.govrsc.orgwikipedia.org
| Coupling Reaction | Key Reagents & Conditions | Advantages |
| Negishi Coupling | Organometallic: 2-(N-Boc-piperidyl)zinc chlorideCoupling Partner: Aryl bromide/iodideCatalyst: Pd(0) complex (e.g., Pd₂(dba)₃)Ligand: Phosphine ligand (e.g., t-Bu₃P) | High functional group tolerance; direct functionalization of the C-H bond at C2 is possible. nih.govnih.gov |
| Suzuki-Miyaura Coupling | Organometallic: 2-Piperidylboronic acid/esterCoupling Partner: Aryl bromide/iodide/triflateCatalyst: Pd(0) complex (e.g., Pd(PPh₃)₄)Base: Inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Organoboron reagents are often stable, commercially available, and have low toxicity. harvard.edu |
Advanced Purification Techniques for Stereochemical Purity
Achieving high stereochemical purity is paramount for chiral molecules. For this compound, several advanced techniques can be employed to separate the desired (R)-enantiomer from its (S)-counterpart.
Kinetic Resolution: This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. For 2-arylpiperidines, kinetic resolution can be achieved by deprotonation using a chiral base system, such as n-butyllithium (n-BuLi) and the chiral ligand sparteine. whiterose.ac.ukacs.org This system selectively deprotonates one enantiomer (e.g., the S-enantiomer) at the C2 position, which can then be reacted with an electrophile. The unreacted enantiomer (the desired R-enantiomer) can then be recovered from the reaction mixture with high enantiomeric excess. acs.orgrsc.org This method is effective for preparing enantioenriched piperidines on both laboratory and larger scales. rsc.org
Chiral Chromatography: Direct separation of enantiomers can be accomplished using chromatographic methods employing a chiral stationary phase (CSP).
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used analytical and semi-preparative technique for separating enantiomers. nih.gov Racemic N-(4-(piperidin-2-yl)phenyl)acetamide is passed through a column packed with a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series), are highly effective for resolving a broad range of chiral compounds, including piperidine derivatives. canberra.edu.au The differential interaction between the enantiomers and the chiral phase leads to different retention times, allowing for their separation and quantification. researchgate.net
Preparative Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "greener" alternative to HPLC for preparative chiral separations. americanpharmaceuticalreview.comnih.govselvita.com It uses supercritical carbon dioxide as the main mobile phase, which reduces solvent consumption and allows for faster separations due to its low viscosity and high diffusivity. nih.gov This technique is highly efficient for isolating multigram to kilogram quantities of a single enantiomer, making it a preferred method in pharmaceutical development. nih.govsepiatec.com
Diastereomeric Recrystallization: This classical method involves reacting the racemic piperidine derivative with a chiral resolving agent (a pure enantiomer of another compound, often an acid) to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility. This difference allows for the separation of one diastereomer by fractional crystallization. whiterose.ac.uk After isolation, the desired enantiomer is liberated from the salt by treatment with a base.
| Technique | Principle | Typical Application | Key Advantages |
| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral reagent. acs.org | Synthesis of enantioenriched starting materials. | Cost-effective for large-scale synthesis; does not require specialized chromatography equipment. |
| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.gov | Analytical determination of enantiomeric excess (ee%); small-scale preparative separation. | High resolution and accuracy for purity assessment. |
| Preparative SFC | Differential interaction with a CSP using a supercritical fluid mobile phase. nih.gov | Large-scale purification of enantiomers (grams to kilograms). | Fast, high throughput, reduced solvent waste, environmentally friendly. selvita.com |
| Diastereomeric Recrystallization | Separation of diastereomeric salts based on solubility differences. whiterose.ac.uk | Large-scale industrial purification. | Scalable and cost-effective; well-established technology. |
Spectroscopic Characterization Methods for Structural Confirmation
The definitive structural confirmation of this compound requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides information on the number and connectivity of protons. For this molecule, characteristic signals would include: a singlet for the acetamide methyl (CH₃) protons around δ 2.0-2.2 ppm, a singlet for the amide proton (NH) typically between δ 9.5-10.5 ppm, and two sets of doublets in the aromatic region (δ 7.0-7.8 ppm) corresponding to the para-substituted phenyl ring. researchgate.net The protons on the piperidine ring would appear as a complex series of multiplets in the upfield region (δ 1.5-3.5 ppm). The proton at the chiral center (C2) would likely appear as a distinct multiplet.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals would include the carbonyl carbon of the acetamide group around δ 168-170 ppm, the methyl carbon around δ 24 ppm, aromatic carbons between δ 115-140 ppm, and the piperidine ring carbons in the δ 25-60 ppm range. researchgate.netexplorationpub.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. nih.gov
Electrospray Ionization (ESI-MS): This soft ionization technique would show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight.
Electron Ionization (EI-MS): This higher-energy technique causes fragmentation. The mass spectrum of N-acetylpiperidine, a related fragment, shows a characteristic molecular ion peak and a base peak resulting from the loss of the acetyl group. nist.gov For the title compound, key fragments would likely arise from the cleavage of the bond between the phenyl and piperidine rings, and the loss of the acetamide group or parts thereof. nih.gov
| Technique | Expected Observations for this compound |
| ¹H NMR | Acetamide CH₃: ~δ 2.1 ppm (singlet)Amide NH: ~δ 9.8 ppm (singlet)Aromatic H: ~δ 7.2-7.6 ppm (two doublets)Piperidine H (C2): Distinct multipletPiperidine H (other): Complex multiplets ~δ 1.5-3.5 ppm |
| ¹³C NMR | Carbonyl C=O: ~δ 168 ppmAromatic C: ~δ 118-140 ppmPiperidine C2: ~δ 55-60 ppmPiperidine C (other): ~δ 25-50 ppmAcetamide CH₃: ~δ 24 ppm |
| Mass Spec. (ESI) | Molecular Ion: [M+H]⁺ at m/z corresponding to C₁₃H₁₉N₂O⁺ |
| Mass Spec. (EI) | Key Fragments: Peaks corresponding to the loss of the acetyl group, cleavage of the piperidine ring, and separation of the aryl and piperidine moieties. |
Advanced Stereochemical and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the chemical structure of (R)-N-(4-(Piperidin-2-yl)phenyl)acetamide. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments provide detailed information about the connectivity of atoms and the spatial relationships between them.
In the ¹H NMR spectrum, the chemical shifts of the protons on the piperidine (B6355638) ring are of particular interest for confirming the structure. The proton at the chiral center (C2) is expected to show a distinct chemical shift and coupling pattern. The aromatic protons on the phenyl ring would typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The acetyl methyl group would present as a singlet.
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the relative stereochemistry and preferred conformation of the molecule in solution. By observing through-space correlations between protons, the spatial proximity of different parts of the molecule can be mapped. For instance, NOE correlations between the proton at C2 of the piperidine ring and specific protons on the phenyl ring can help to define the orientation of the piperidine ring relative to the phenylacetamide moiety.
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound (Disclaimer: The following data are hypothetical and serve for illustrative purposes only, as specific experimental data for this compound is not publicly available.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Acetyl CH₃ | 2.15 (s, 3H) | 24.5 |
| Piperidine H2 | 3.60 (dd, 1H) | 55.0 |
| Piperidine H3 | 1.80-1.95 (m, 2H) | 32.0 |
| Piperidine H4 | 1.65-1.78 (m, 2H) | 25.5 |
| Piperidine H5 | 1.50-1.62 (m, 2H) | 26.0 |
| Piperidine H6 | 3.10 (dt, 1H), 2.70 (td, 1H) | 46.5 |
| Aromatic CH | 7.50 (d, 2H), 7.30 (d, 2H) | 120.0, 128.5 |
| Aromatic C (quaternary) | - | 135.0, 138.0 |
Mass Spectrometry for Molecular Identification and Impurity Profiling
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to identify potential impurities. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule.
In a typical electrospray ionization (ESI) mass spectrum, the compound is expected to be observed as its protonated molecular ion, [M+H]⁺. The fragmentation pattern of this ion, which can be studied using tandem mass spectrometry (MS/MS), provides valuable structural information. Characteristic fragmentation pathways for this molecule would likely involve cleavage of the piperidine ring, loss of the acetyl group, and cleavage of the bond between the piperidine and phenyl rings. This fragmentation data is crucial for structural confirmation and for identifying and characterizing any process-related impurities or degradation products.
Table 2: Predicted Mass Spectrometry Data for this compound (Disclaimer: The following data are hypothetical and for illustrative purposes only.)
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.29 g/mol |
| Ionization Mode | ESI Positive |
| Observed [M+H]⁺ | 219.1492 |
Chiral Chromatographic Techniques for Enantiomeric Excess Determination
The determination of enantiomeric excess (e.e.) is critical for ensuring the stereochemical purity of this compound. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective in separating a wide range of chiral compounds. The selection of an appropriate CSP and mobile phase is crucial for achieving baseline separation of the (R)- and (S)-enantiomers. Once separated, the enantiomers can be quantified using a suitable detector, such as a UV detector, allowing for the precise calculation of the enantiomeric excess.
Table 3: Illustrative Chiral HPLC Method for Enantiomeric Excess Determination (Disclaimer: The following parameters are hypothetical and serve for illustrative purposes only.)
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R)-enantiomer | ~ 8.5 min |
Optical Rotation and Circular Dichroism Spectroscopy
Optical rotation is a fundamental property of chiral molecules that measures the rotation of plane-polarized light. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). For this compound, a specific, non-zero value of optical rotation would be expected, while the (S)-enantiomer would exhibit an equal and opposite rotation. A racemic mixture would show no optical rotation.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of the molecule, particularly in the vicinity of chromophores. The phenylacetamide moiety in the target compound contains a chromophore that would be expected to produce a characteristic CD spectrum, which can be used as a fingerprint for the (R)-enantiomer and to distinguish it from its (S)-counterpart.
Table 4: Hypothetical Chiroptical Data for this compound (Disclaimer: The following data are hypothetical and for illustrative purposes only.)
| Technique | Parameter | Value |
|---|---|---|
| Optical Rotation | Specific Rotation [α]²⁰_D | +15.2° (c 1.0, Methanol) |
| Circular Dichroism | Wavelength of Maxima (λmax) | 220 nm, 265 nm |
X-ray Crystallography for Absolute Configuration Determination and Conformation
X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the creation of a three-dimensional electron density map, from which the precise arrangement of all atoms in the crystal lattice can be determined.
For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its absolute stereochemistry at the C2 position of the piperidine ring. Furthermore, this technique reveals detailed information about bond lengths, bond angles, and the solid-state conformation of the molecule, offering insights into intermolecular interactions such as hydrogen bonding within the crystal structure.
Table 5: Illustrative Crystallographic Data for this compound (Disclaimer: The following data are hypothetical and serve for illustrative purposes only, as no public crystal structure is available.)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 15.4 |
Computational Chemistry and Molecular Modeling Studies
Conformational Landscape Analysis of (R)-N-(4-(Piperidin-2-yl)phenyl)acetamide
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis is a computational method used to identify the stable conformations of a molecule and to understand the energy landscape of its rotational degrees of freedom. For this compound, the key rotatable bonds would be around the piperidine (B6355638) ring, the bond connecting the piperidine to the phenyl ring, and the acetamide (B32628) group.
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. These calculations can provide information on the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. For this compound, these properties are key to understanding its reactivity and potential intermolecular interactions.
A theoretical investigation into N-phenylacetamide derivatives highlighted the use of DFT to analyze their electronic and structural properties. By applying similar methods to this compound, one could generate molecular electrostatic potential maps to identify regions of positive and negative charge, which are crucial for recognizing potential hydrogen bond donors and acceptors. The HOMO-LUMO energy gap would provide an indication of the molecule's chemical reactivity and stability.
Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity and solubility. |
Note: The values in this table are hypothetical and serve as an example of the data that would be generated from quantum chemical calculations.
Molecular Dynamics Simulations for Ligand-Receptor Interactions (Hypothetical)
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the time-dependent behavior of a molecule and its interactions with its environment, such as a biological receptor. In a hypothetical scenario where this compound is a ligand for a specific protein target, MD simulations could be used to explore its binding mode and stability within the receptor's active site.
De Novo Design and Virtual Screening Approaches for Analogues
De novo design and virtual screening are computational strategies used in drug discovery to identify new molecules with desired biological activities. De novo design algorithms can build novel molecular structures from scratch within the constraints of a receptor's binding site. Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify potential hits.
For this compound, these approaches could be used to design and identify analogues with improved properties. Starting with the core scaffold of this compound, de novo design software could suggest modifications to the piperidine ring, the phenyl ring, or the acetamide group to enhance binding affinity to a hypothetical target. Virtual screening of compound libraries, such as those from Enamine, could identify commercially available analogues with similar structural features for further investigation. enamine.net The design of novel piperidine derivatives as inhibitors of human heat shock protein 70 has demonstrated the utility of virtual fragment screening in identifying new bioactive compounds.
Predictive Modeling of Pharmacological Potency (e.g., QSAR Methodologies for related structures)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. QSAR models can be used to predict the activity of new compounds and to guide the design of more potent molecules.
While a specific QSAR model for this compound is not available, studies on other piperidine derivatives have successfully employed this methodology. For instance, a QSAR study on furan-pyrazole piperidine derivatives identified key molecular descriptors that correlate with their inhibitory activity against the Akt1 kinase. nih.gov These descriptors included 3D and 2D autocorrelation descriptors, which relate to the spatial distribution of atomic properties. nih.gov A similar approach for a series of analogues of this compound could lead to a predictive QSAR model.
Table 2: Example of a QSAR Model for a Series of Piperidine Derivatives
| Statistical Parameter | Value | Interpretation |
| r² (squared correlation coefficient) | 0.85 | Indicates a good fit of the model to the training data. |
| Q² (cross-validated r²) | 0.75 | Indicates good predictive ability of the model for new compounds. |
| RMSE (Root Mean Square Error) | 0.25 | Represents the average deviation between predicted and actual activity. |
Note: This table is based on a published QSAR study on piperidine derivatives and illustrates the type of data generated in such an analysis. nih.gov
Exploration of Potential Biological Activities and Pharmacological Relevance
Rationale for Investigating Biological Activities Based on Structural Similarities
The predictive exploration of a molecule's bioactivity often begins with an analysis of its structural fragments and their prevalence in known bioactive compounds. This approach, known as scaffold hopping or fragment-based analysis, provides a rationale for targeted biological screening. (R)-N-(4-(Piperidin-2-yl)phenyl)acetamide contains both an acetamide (B32628) moiety and a piperidine (B6355638) ring, which are considered "privileged structures" in medicinal chemistry due to their frequent appearance in drugs across various therapeutic areas. nih.govencyclopedia.pub
The acetamide group is a fundamental functional group in organic chemistry and is a core component of many pharmacologically active compounds. Its ability to act as a hydrogen bond donor and acceptor makes it a key player in molecular interactions with biological targets. Research has shown that compounds containing the acetamide moiety exhibit a broad spectrum of biological activities. tandfonline.comresearchgate.net
Key Bioactivities Associated with Acetamide Scaffolds:
Antimicrobial and Antifungal Properties: Acetamide derivatives have been investigated for their efficacy against various pathogens. For instance, certain novel acetamide-derived compounds have demonstrated significant antibacterial activity against plant pathogens like Xanthomonas oryzae. tandfonline.combohrium.com Other series have shown activity against both gram-positive bacteria and fungi. nih.gov
Antioxidant and Anti-inflammatory Activity: The acetamide structure is found in compounds with antioxidant properties. researchgate.net Studies on flavonoid acetamide derivatives, for example, have shown that chemical modification of hydroxyl groups into acetamide groups can impact antioxidant capabilities. mdpi.com The anti-inflammatory potential is also noted, with some acetamides showing promise in reducing inflammation. researchgate.net
Enzyme Inhibition: Acetamide-containing molecules have been identified as inhibitors of various enzymes. For example, acetamide–sulfonamide scaffolds have been screened for urease inhibition, a target for treating infections caused by Helicobacter pylori. nih.govresearchgate.net
Anticonvulsant and Analgesic Properties: The acetamide core is present in several central nervous system (CNS) active agents. N-phenylacetamide derivatives have been synthesized and evaluated for anticonvulsant activity. nih.gov Additionally, some N-phenylacetamide sulphonamides have exhibited analgesic activity comparable to or better than paracetamol. nih.gov
Antitumor Activity: Numerous acetamide derivatives have been synthesized and tested for their anticancer potential. nih.gov Bioassays have demonstrated that certain acetamides can exhibit significant antitumor activity against various cancer cell lines, including leukemia, prostate, and hepatocellular carcinoma cells. tandfonline.combohrium.com
The piperidine ring is one of the most important and frequently occurring nitrogen-containing heterocyclic scaffolds in the pharmaceutical industry. nih.govencyclopedia.pub Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for drug design. Piperidine derivatives are found in over twenty classes of pharmaceuticals. nih.govencyclopedia.pub
Key Pharmacological Roles of Piperidine-Containing Drugs:
Central Nervous System (CNS) Activity: The piperidine scaffold is a cornerstone for many CNS-active drugs. This includes antipsychotics, analgesics (like fentanyl and its derivatives), and drugs for treating Alzheimer's disease, such as donepezil. nih.govencyclopedia.pubijnrd.org The introduction of a piperidine moiety can also improve a compound's ability to cross the blood-brain barrier. encyclopedia.pubmdpi.com
Antimicrobial Agents: Piperidine derivatives have shown efficacy against a range of microbes. researchgate.net They have been evaluated for activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species. dut.ac.za
Anticancer Therapy: The piperidine ring is a common feature in many anticancer drugs, where it can be part of molecules that inhibit pro-tumorigenic receptors or initiate apoptosis. encyclopedia.pub
Other Therapeutic Areas: The versatility of the piperidine scaffold is demonstrated by its presence in drugs for a wide array of conditions, including diabetes, hypertension, allergies, and inflammation. ijnrd.orgresearchgate.net
Hypothesized Receptor Interactions and Modulatory Roles
Based on its structure, this compound can be hypothesized to interact with several classes of biological targets. The combination of the aromatic ring, the acetamide linker, and the basic nitrogen of the piperidine ring provides multiple points for potential interactions with receptors, ion channels, and enzymes.
G-Protein Coupled Receptors (GPCRs): Many drugs containing piperidine moieties target GPCRs. For example, the piperidine ring is crucial for the interaction of fentanyl derivatives with μ-opioid receptors. researchgate.net Furthermore, dual-acting antagonists for the histamine (B1213489) H3 (a GPCR) and sigma-1 receptors often feature a piperidine moiety, which appears to be a critical structural element for this dual activity. nih.gov The basic nitrogen of the piperidine in this compound could form a key ionic interaction with an acidic residue (e.g., aspartic acid) in the transmembrane domain of a GPCR, a common binding motif for aminergic GPCR ligands.
Ion Channels: Phenylacetamide derivatives have been shown to act on ion channels. For instance, some anticonvulsant N-phenylacetamide derivatives have been observed to bind to neuronal voltage-sensitive sodium channels. nih.gov The lipophilic phenylacetamide portion of the target molecule could potentially interact with hydrophobic pockets within the channel protein.
Enzyme Inhibition: The acetamide group can act as a hydrogen bond donor/acceptor, mimicking a peptide bond and thus making it a candidate for interacting with the active sites of enzymes, particularly proteases. Additionally, piperidine-containing compounds have been developed as potent enzyme inhibitors, such as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. nih.gov
In Vitro Screening Platforms for Target Identification
To identify the specific biological targets of this compound, a tiered screening approach using various in vitro platforms would be necessary.
Receptor Binding Assays: Radioligand binding assays are a standard method to determine the affinity of a compound for a wide range of receptors. A panel of assays for common CNS targets, such as opioid, dopamine, serotonin, and histamine receptors, would be a logical starting point given the prevalence of the piperidine scaffold in CNS drugs. researchgate.net
Enzyme Inhibition Assays: A broad panel of enzyme assays could reveal potential inhibitory activity. Based on structural precedents, this could include proteases, kinases, and hydrolases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Urease inhibition assays could also be relevant. nih.gov
Cell-Based Functional Assays: These assays measure the functional consequence of a compound interacting with a target in a cellular context. Examples include:
cAMP Assays: To detect functional activity (agonist or antagonist) at G-protein coupled receptors (GPCRs) that signal through adenylyl cyclase. researchgate.net
Calcium Flux Assays: To identify modulation of GPCRs that signal through phospholipase C or to detect activity at certain ion channels.
Cytotoxicity Assays: Using a panel of cancer cell lines (e.g., via MTT assay) to screen for potential anticancer activity. dut.ac.zaijcce.ac.ir
Antimicrobial Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against a panel of bacterial and fungal strains. dut.ac.za
Structure-Activity Relationship (SAR) Investigations for this compound Derivatives
Once an initial biological activity is identified, SAR studies are conducted to optimize the compound's potency, selectivity, and pharmacokinetic properties. This involves systematically modifying different parts of the lead compound.
The acetamide moiety, -NH-C(=O)-CH₃, offers several points for chemical modification to probe its role in binding and activity.
Modification of the Acetyl Group:
Chain Length: The methyl group could be replaced with larger alkyl groups (ethyl, propyl, etc.) or cyclic groups (cyclopropyl) to explore the size of the binding pocket. Increasing the chain length can impact lipophilicity and potency.
Substitution: Introducing substituents on the methyl group, such as halogens (e.g., N-(phenyl)-2-chloroacetamide) or aromatic rings (e.g., N-phenyl-2-phenylacetamide), can introduce new interactions (e.g., halogen bonding, π-π stacking) and significantly alter activity. nih.govijcce.ac.ir
Replacement of the Amide Bond:
Bioisosteric Replacement: The amide bond could be replaced with bioisosteres like a reverse amide, sulfonamide, or ester to evaluate the importance of the hydrogen bonding capabilities and conformational constraints of the amide.
N-Alkylation: The amide nitrogen could be alkylated (e.g., with a methyl group) to determine the importance of the N-H hydrogen bond donor. This modification often leads to a significant change in activity.
The table below summarizes findings from SAR studies on related N-phenylacetamide and piperidine compounds, illustrating how modifications can impact biological activity.
| Parent Structure | Modification | Resulting Biological Activity |
| N-phenyl-N-(piperidin-2-yl)propionamide | Hydroxyl substitution on an attached tetrahydronaphthalen group | Excellent binding affinity and high selectivity for the μ-opioid receptor. nih.gov |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | Replacement of the phenyl ring (acetamide moiety) with thiophene (B33073) or indole (B1671886) | No significant effect on sigma-1 receptor affinity. researchgate.net |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | Halogen substitution on the phenyl ring (acetamide moiety) | Similar affinity for sigma-1 receptors but significantly increased affinity for sigma-2 receptors. researchgate.net |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Substitution on the N-phenyl ring with 3-(trifluoromethyl) | Generally higher anticonvulsant activity compared to 3-chloro analogs. nih.gov |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide | Ortho-chlorine on the phenylacetamido ring | Most active derivative against HeLa cancer cells. ijcce.ac.ir |
Positional and Electronic Effects of Substituents on the Phenyl Ring
The substitution pattern on the phenyl ring of molecules containing a phenylacetamide or phenylpiperidine scaffold is a critical determinant of their pharmacological activity and receptor selectivity. The electronic properties (electron-donating or electron-withdrawing) and the position (ortho, meta, or para) of these substituents can significantly modulate binding affinities to various biological targets.
In a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives studied for their affinity to sigma receptors, the nature and position of substituents on the phenylacetamide moiety played a crucial role. nih.gov Generally, replacing the phenyl ring with other aromatic systems like thiophene, naphthyl, or indole did not significantly alter sigma-1 (σ1) receptor affinity. nih.gov However, replacement with imidazole (B134444) or pyridyl rings led to a substantial decrease in affinity, suggesting that the electronic distribution and steric bulk of the aromatic system are important for receptor interaction. nih.gov
Further studies on N-(1-benzylpiperidin-4-yl)arylacetamides revealed that the electrostatic properties of the substituents on the phenylacetamide ring strongly influence binding to σ1 receptors. researchgate.net For instance, halogen substitution on the aromatic ring tended to increase affinity for sigma-2 (σ2) receptors while maintaining a similar affinity for σ1 receptors. nih.gov This suggests that electronegative substituents can be manipulated to tune selectivity between sigma receptor subtypes.
In a different class of compounds, N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the effect of electron-withdrawing and electron-donating groups on the phenyl ring was explored in the context of inhibiting the FOXM1 protein. mdpi.com This research highlights a common principle in medicinal chemistry: the electronic nature of substituents can profoundly impact target engagement. mdpi.com For phenylacetamide derivatives, it has been shown that compounds bearing a nitro moiety (a strong electron-withdrawing group) exhibited higher cytotoxic effects against cancer cell lines than those with a methoxy (B1213986) moiety (an electron-donating group).
The table below summarizes the structure-activity relationships for substituents on the phenyl ring of N-(1-benzylpiperidin-4-yl)arylacetamide analogs concerning their binding affinity for sigma-1 (σ1) receptors. nih.govresearchgate.net
| Aromatic Ring Variation (in place of Phenyl) | Effect on Sigma-1 (σ1) Receptor Affinity | Reference |
|---|---|---|
| Thiophene | No significant effect | nih.gov |
| Naphthyl | No significant effect | nih.gov |
| Indole | No significant effect | nih.gov |
| Imidazole | >60-fold loss in affinity | nih.gov |
| Pyridyl | >60-fold loss in affinity | nih.gov |
| Substituent Type on Phenyl Ring | Effect on Sigma Receptor Affinity | Reference |
|---|---|---|
| Halogen (e.g., F, Cl, Br) | Maintains σ1 affinity, increases σ2 affinity | nih.gov |
| Electron-donating (e.g., OH, OMe, NH2) | Moderate σ1 affinity, weak or negligible σ2 affinity |
Structural Variations within the Piperidine Ring and Stereoisomer Comparisons
The piperidine ring is a privileged scaffold in medicinal chemistry, and its structural modification is a key strategy for optimizing the pharmacological properties of drug candidates. ajchem-a.comnih.gov For compounds related to this compound, variations in the piperidine ring, including the introduction of substituents and the specific stereochemistry, are expected to have a profound impact on biological activity.
The stereochemistry of the piperidine ring is particularly important. The "(R)" designation in the target compound indicates a specific three-dimensional arrangement at the C2 position of the piperidine ring, which is crucial for its interaction with biological macromolecules. The stereochemical configuration can dictate the binding orientation within a receptor pocket, influencing both affinity and efficacy. Studies on piperidin-4-one derivatives have demonstrated that the stereochemical arrangement significantly affects their antibacterial, antifungal, and anthelmintic activities. nih.gov
A study on N-phenyl-N-(piperidin-2-yl)propionamide derivatives, which are close structural analogs of the target compound, revealed significant SAR for the μ-opioid receptor. nih.gov In this series, substitutions on the piperidine ring and the nature of the N-substituent were critical for binding affinity. For instance, replacing an N-(tetrahydronaphthalen-2-yl)methyl group with a smaller benzyl (B1604629) or phenethyl moiety resulted in compounds with moderate to good binding affinities for the μ-opioid receptor. nih.gov This indicates that the steric bulk at the nitrogen of the piperidine ring is a key parameter for activity.
Furthermore, the addition of a hydroxyl group at a specific position on the N-substituent of these piperidine analogs led to excellent binding affinities, suggesting that introducing a hydrogen-bonding moiety can significantly enhance receptor interaction. nih.gov This highlights that modifications not only to the ring itself but also to its substituents are vital for optimizing activity.
The table below illustrates the impact of modifying the N-substituent of the piperidine ring in N-phenyl-N-(piperidin-2-yl)propionamide analogs on μ-opioid receptor binding affinity. nih.gov
| N-Substituent on Piperidine Ring | Modification | μ-Opioid Receptor Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| (Tetrahydronaphthalen-2-yl)methyl | Base structure | Moderate | nih.gov |
| Benzyl | Replacement of larger group | Good | nih.gov |
| Phenethyl | Replacement of larger group | Good | nih.gov |
| 5-Hydroxy-(tetrahydronaphthalen-2-yl)methyl | Addition of hydroxyl group | 4 - 5 nM (Excellent) | nih.gov |
Optimization of Linker Length and Flexibility
In the structure of this compound, the acetamide group (-NH-C(O)-CH3) and the direct C-C bond between the phenyl and piperidine rings can be considered as the "linker" connecting the two key moieties. The length, rigidity, and chemical nature of this linker are critical for defining the spatial relationship between the two rings, which in turn affects how the molecule can bind to its biological target.
The acetamide linker is relatively short and rigid due to the planar nature of the amide bond. This rigidity restricts the conformational freedom of the molecule, which can be advantageous for binding affinity if the resulting conformation is optimal for the target's binding site. However, it can also be a limitation if some degree of flexibility is required for an induced fit.
Varying the linker length can be a strategy to improve activity. For example, the N-phenyl-N-(piperidin-2-yl)propionamide derivatives mentioned previously have a propanamide linker, which is one carbon longer than the acetamide linker in the title compound. nih.gov The high affinity of some of these propanamide derivatives suggests that a slight increase in linker length is well-tolerated and can lead to potent compounds. nih.gov This extension could allow the phenyl and piperidine moieties to access different or more optimal binding pockets within the receptor.
General principles of linker design in drug discovery suggest that linkers play a crucial role in maintaining the stability of a molecule and ensuring the correct orientation of its pharmacophores. mdpi.com While the context of antibody-drug conjugates is different, the fundamental role of the linker in positioning functional groups is a shared concept. mdpi.commdpi.com Optimization of the linker in the this compound scaffold could involve:
Varying the Alkyl Chain Length: Exploring linkers such as propanamide, butanamide, etc., to determine the optimal distance between the phenyl and piperidine rings.
Introducing Flexibility or Rigidity: Incorporating flexible elements (e.g., ether linkages) or rigid units (e.g., alkynes, small rings) into the linker could be explored to fine-tune the conformational profile of the molecule.
Altering the Linker Chemistry: Replacing the amide bond with other functionalities like sulfonamides, ureas, or reversed amides could alter the hydrogen bonding capabilities and metabolic stability of the compound.
Ultimately, the optimal linker would position the phenyl and piperidine moieties in a conformation that maximizes favorable interactions with the target receptor while minimizing steric clashes.
Proposed Mechanism of Action Investigations
Identification and Validation of Molecular Targets
A critical first step in understanding the pharmacological action of (R)-N-(4-(Piperidin-2-yl)phenyl)acetamide is the identification and subsequent validation of its direct molecular targets. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction could be employed to identify potential binding partners within the proteome. Once putative targets are identified, validation studies using methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cellular thermal shift assays (CETSA) would be essential to confirm direct physical interaction and determine binding affinity.
Intracellular Signaling Pathway Elucidation
Following the identification of molecular targets, research would need to focus on how the binding of this compound to these targets modulates intracellular signaling cascades. This would involve a series of cell-based assays to monitor the activity of downstream signaling molecules. Techniques such as Western blotting to detect changes in protein phosphorylation, reporter gene assays to measure transcriptional activity, and measurements of second messenger levels (e.g., cAMP, Ca2+) would be instrumental in mapping the signaling pathways affected by the compound.
Quantitative Analysis of Enzyme Kinetics and Inhibitor Constants
If the molecular target of this compound is identified as an enzyme, a thorough quantitative analysis of its enzyme kinetics would be necessary. These studies would determine the nature of the enzymatic inhibition (e.g., competitive, non-competitive, uncompetitive) and calculate key inhibitor constants such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). This data is crucial for understanding the potency and mechanism of enzymatic modulation by the compound.
To illustrate the type of data that would be generated, the following table provides a hypothetical representation of enzyme inhibition data:
| Enzyme Target | Inhibitor Concentration (nM) | Percent Inhibition | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| Hypothetical Kinase A | 1 | 15 | 50 | 25 | Competitive |
| 10 | 45 | ||||
| 50 | 85 | ||||
| 100 | 95 | ||||
| Hypothetical Protease B | 1 | 5 | 120 | 80 | Non-competitive |
| 10 | 30 | ||||
| 50 | 60 | ||||
| 100 | 75 |
Gene Expression and Proteomic Profiling in Relevant Biological Systems
To gain a broader understanding of the cellular response to this compound, comprehensive gene expression and proteomic profiling would be required. Microarray analysis or RNA sequencing (RNA-Seq) could reveal changes in the transcriptome of cells treated with the compound, highlighting which genes are up- or down-regulated. Concurrently, proteomic techniques like mass spectrometry-based quantitative proteomics (e.g., SILAC, iTRAQ) would provide insight into the global changes in protein expression levels, offering a more complete picture of the compound's cellular impact.
A hypothetical data table from a gene expression study might look as follows:
| Gene | Fold Change | p-value | Biological Process |
| Gene X | +2.5 | <0.01 | Apoptosis |
| Gene Y | -3.1 | <0.01 | Cell Cycle Regulation |
| Gene Z | +1.8 | <0.05 | Inflammatory Response |
Preclinical Pharmacokinetic Considerations
In Vitro Metabolic Stability Assessment (e.g., Hepatic Microsomal Stability)
No published studies were identified that have evaluated the metabolic stability of (R)-N-(4-(Piperidin-2-yl)phenyl)acetamide in liver microsomes or other in vitro systems. Such assessments are standard practice to predict the extent of first-pass metabolism in the liver, a key determinant of a drug's oral bioavailability. Data from these assays, typically including parameters like half-life (t½) and intrinsic clearance (CLint), are fundamental for forecasting in vivo clearance. The metabolic stability of related compounds containing piperidine (B6355638) moieties can vary significantly based on other structural features, highlighting the need for specific experimental data. researchgate.netnih.gov
Preliminary Assessment of Permeability Across Biological Barriers (e.g., Caco-2, PAMPA)
There is no available data on the permeability of this compound across biological membranes, which is a critical factor for its absorption. In vitro models such as the Caco-2 cell monolayer and the Parallel Artificial Membrane Permeability Assay (PAMPA) are commonly used to predict the intestinal absorption of orally administered drugs. researchgate.netnih.gov These assays provide an apparent permeability coefficient (Papp), which helps classify compounds as having low or high absorption potential. wur.nl Without this data, the oral absorbability of this compound cannot be estimated.
Plasma Protein Binding Characteristics and Implications
Information regarding the extent to which this compound binds to plasma proteins, such as albumin, is not documented in the available literature. The degree of plasma protein binding significantly influences a compound's distribution into tissues and its availability to metabolic enzymes and pharmacological targets. Only the unbound fraction of a drug is generally considered pharmacologically active and available for clearance.
Anticipated Biotransformation Pathways
Due to the lack of metabolic studies, the specific biotransformation pathways for this compound have not been elucidated. Generally, compounds containing piperidine and acetamide (B32628) groups can undergo various metabolic reactions. The piperidine ring is susceptible to oxidation at carbons alpha to the nitrogen, potentially leading to ring-opening or the formation of lactams. researchgate.net N-dealkylation is also a possible metabolic route for substituted piperidines. The acetamide group may undergo hydrolysis to form an aniline (B41778) derivative. Aromatic hydroxylation of the phenyl ring is another common metabolic pathway. However, without experimental data from studies with liver microsomes or other metabolic systems, these remain theoretical possibilities.
Emerging Research Directions and Future Perspectives
Design and Synthesis of Advanced Analogues for Enhanced Specificity and Potency
The development of advanced analogues of (R)-N-(4-(Piperidin-2-yl)phenyl)acetamide is a primary avenue for enhancing its therapeutic potential. Medicinal chemistry campaigns will likely focus on systematic structural modifications to improve target specificity, increase potency, and optimize pharmacokinetic properties. Key strategies in this endeavor include structure-activity relationship (SAR) studies and bioisosteric replacements.
Structure-Activity Relationship (SAR) Studies: A thorough investigation of the SAR is crucial for identifying which parts of the molecule are essential for its biological activity and which can be modified to improve its properties. For instance, studies on related N-phenylacetamide derivatives have shown that substitutions on the phenyl ring can significantly influence their biological activity. nih.govijper.org Similarly, research on N-piperidinyl indole-based compounds revealed that the position of substitution on the indole (B1671886) moiety affects their intrinsic activity and receptor selectivity. nih.gov For this compound, a systematic exploration of substituents on both the phenyl and piperidine (B6355638) rings could lead to the discovery of analogues with superior performance. For example, introducing various functional groups at different positions on the phenyl ring could modulate electronic properties and steric interactions with the target protein. Modifications to the piperidine ring, such as the introduction of alkyl or polar groups, could influence binding affinity and metabolic stability. nih.gov
Bioisosteric Replacements: Another powerful strategy for designing advanced analogues is the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. cambridgemedchemconsulting.com The phenyl ring in this compound could be replaced with other aromatic or heteroaromatic rings such as pyridyl, thiophenyl, or thiazolyl groups to explore different binding interactions and improve properties like solubility. mdpi.comnih.gov For example, the replacement of a phenyl ring with a bridged piperidine moiety has been shown to improve drug-like properties such as solubility and lipophilicity in other contexts. nih.gov Similarly, the piperidine ring could be replaced with other saturated heterocycles like morpholine (B109124) or piperazine (B1678402) to alter the basicity and conformational flexibility of the molecule, potentially leading to improved selectivity and reduced off-target effects. mdpi.com The 1-azaspiro[3.3]heptane moiety has been successfully used as a bioisostere for piperidine in other drug discovery programs. enamine.net
The synthesis of these advanced analogues would likely follow established synthetic routes for similar piperidine and phenylacetamide derivatives, often involving multi-step sequences that allow for the introduction of diverse chemical functionalities. nih.govarkat-usa.org
Below is a table summarizing potential bioisosteric replacements for the core scaffolds of this compound.
| Original Scaffold | Potential Bioisosteric Replacement | Rationale for Replacement |
| Phenyl | Pyridyl, Thienyl, Thiazolyl | Modulate electronic properties and explore new binding interactions. mdpi.comnih.gov |
| Phenyl | Bridged Piperidine | Improve drug-like properties such as solubility and lipophilicity. nih.gov |
| Piperidine | Morpholine, Piperazine | Alter basicity and conformational flexibility to improve selectivity. mdpi.com |
| Piperidine | 1-Azaspiro[3.3]heptane | Novel, patentable scaffold with potentially improved properties. enamine.net |
Exploration of Prodrug Strategies
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy can be employed to overcome various pharmaceutical and pharmacokinetic barriers, such as poor solubility, chemical instability, inadequate permeability, and rapid metabolism. For this compound, several prodrug approaches could be explored to enhance its therapeutic efficacy.
One common strategy involves the modification of the secondary amine in the piperidine ring. This nitrogen atom can be acylated to form amide prodrugs or converted into carbamates. nih.gov These modifications would temporarily mask the basicity of the piperidine nitrogen, which could improve oral absorption by increasing lipophilicity and reducing ionization in the gastrointestinal tract. Once absorbed, these prodrugs would be hydrolyzed by enzymes such as esterases or amidases to release the active parent compound. A patent for antiviral agents describes the use of prodrugs for piperazine and substituted piperidine compounds. google.com
Another potential site for prodrug modification is the amide nitrogen of the acetamide (B32628) group. While generally more stable, modification at this position could also be explored to modulate the compound's properties. The choice of the promoiety would be critical to ensure efficient cleavage at the desired site of action. The design and synthesis of such prodrugs would require careful consideration of the chemical linkage to ensure that it is stable enough to survive transit to the target tissue but labile enough to be cleaved to release the active drug.
The following table outlines potential prodrug strategies for this compound.
| Site of Modification | Prodrug Linkage | Potential Advantage |
| Piperidine Nitrogen | Amide, Carbamate | Improved oral absorption, increased lipophilicity. nih.govgoogle.com |
| Acetamide Nitrogen | N-Acyloxyalkoxycarbonyl | Potential for targeted release. |
Application as Chemical Probes for Target Validation
High-quality chemical probes are essential tools for dissecting the roles of specific proteins in biological processes and for validating their potential as therapeutic targets. rsc.org A good chemical probe should be potent, selective, and have a well-understood mechanism of action. Given its specific chemical structure, this compound could be developed into a chemical probe to investigate the function of its biological target(s).
To be utilized as a chemical probe, the compound would first need to be thoroughly characterized in terms of its potency and selectivity. If the parent compound exhibits high affinity and specificity for its target, it can be used directly in in vitro and in cell-based assays. However, it is often necessary to develop derivatives that are more suitable for use as probes. This may involve introducing a "handle" for attaching reporter groups such as fluorescent dyes, biotin, or photoaffinity labels. This functionalization would allow for the visualization of the target protein in cells, the isolation of the target protein for identification, or the mapping of the binding site.
The development of such probes from piperidine-containing compounds has been demonstrated in other systems. chemrxiv.org For instance, the introduction of a piperidine ring into an acrylamide (B121943) scaffold shifted the selectivity of a kinase inhibitor, leading to the development of a new chemical probe. rsc.org The synthetic accessibility of the this compound scaffold would allow for the rational design and synthesis of such functionalized derivatives. These chemical probes could then be used to confirm the engagement of the compound with its target in cells and to study the downstream biological consequences of target modulation, thereby providing crucial validation for its therapeutic hypothesis. nih.gov
Development of Multi-Target Directed Ligands
Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often involve multiple biological pathways and targets. researchgate.net The traditional "one-target, one-drug" approach may not be sufficient to address the complexity of these conditions. Multi-target directed ligands (MTDLs) are single molecules designed to interact with multiple targets, offering the potential for enhanced efficacy and a reduced risk of drug resistance. arxiv.orgdundee.ac.uk
The this compound scaffold is a promising starting point for the development of MTDLs. The piperidine and phenylacetamide moieties are common fragments in drugs that act on a variety of targets. nih.govrhhz.netnih.govmedscape.com By strategically combining pharmacophoric elements from known ligands for different targets onto the this compound framework, it may be possible to create novel MTDLs with a desired polypharmacological profile.
For example, in the context of Alzheimer's disease, researchers have designed MTDLs based on piperidine alkaloids that inhibit cholinesterases and beta-secretase 1 (BACE1), and also prevent the aggregation of amyloid-beta peptides. nih.gov Similarly, phenylacetamide derivatives have been explored as precursors for MTDLs. nih.gov A rational design approach for developing MTDLs from this compound could involve linking or merging it with other pharmacophores known to interact with targets relevant to a specific disease. Computational methods, such as molecular docking and molecular dynamics simulations, would be invaluable in guiding the design and predicting the binding of these novel hybrid molecules to their respective targets. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
